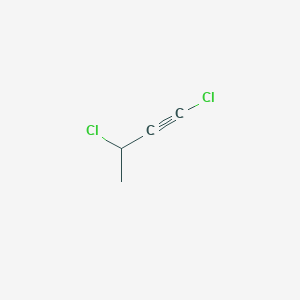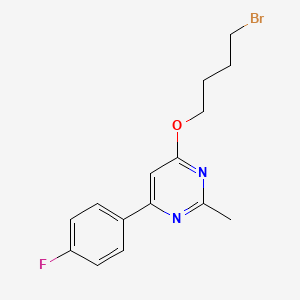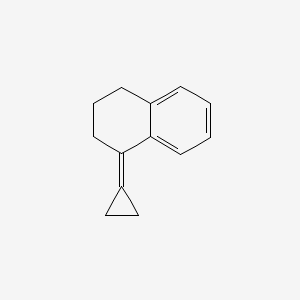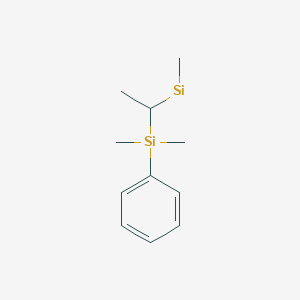![molecular formula C25H16O8 B15169871 3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) CAS No. 881178-94-5](/img/structure/B15169871.png)
3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) is a complex organic compound that belongs to the class of benzopyran derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) typically involves a multi-step reaction process. One common method involves the reaction of 4-hydroxycoumarin with benzaldehyde derivatives under basic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature . The reaction mixture is then refluxed to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzopyrans, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the cosmetic and pigment industries due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its anticancer activity is mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[(Arylmethylene)bis(oxy)]bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also exhibit significant biological activities, including antioxidant and anticancer properties.
Benzopyran-annulated pyrano[2,3-c]pyrazoles: These compounds have shown promising antimicrobial and anticancer activities.
Uniqueness
3,3’-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one) is unique due to its specific structural features and the presence of both phenylmethylene and benzopyran moieties. This combination enhances its biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
881178-94-5 |
|---|---|
Formule moléculaire |
C25H16O8 |
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)oxy-phenylmethoxy]chromen-2-one |
InChI |
InChI=1S/C25H16O8/c26-19-15-10-4-6-12-17(15)30-23(28)21(19)32-25(14-8-2-1-3-9-14)33-22-20(27)16-11-5-7-13-18(16)31-24(22)29/h1-13,25-27H |
Clé InChI |
HLLQQBQCRWSMLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(OC2=C(C3=CC=CC=C3OC2=O)O)OC4=C(C5=CC=CC=C5OC4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)
![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)





![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
